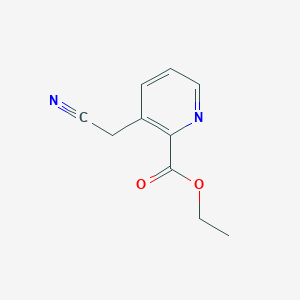

3-(氰基甲基)吡啶酸乙酯

描述

Ethyl 3-(cyanomethyl)picolinate is a compound that is part of a broader class of cyanoacrylate derivatives. These compounds are known for their utility in various chemical syntheses and have been the subject of numerous studies due to their interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of related cyanoacrylate derivatives has been explored through various methods. For instance, focused microwave irradiation has been used to perform 1,3-dipolar cycloaddition reactions without solvent, leading to the synthesis of ethyl 4-cyano-2-oxazoline-4-carboxylates with high regioselectivity and good yields . Additionally, a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines has been described, yielding ethyl 2-((alkylamino)(cyano)methyl) acrylates . These methods highlight the versatility and efficiency of synthesizing cyanoacrylate derivatives.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives has been extensively studied using various spectroscopic techniques and theoretical approaches. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was analyzed using NMR, UV-Visible, FT-IR, and mass spectroscopy, combined with density functional theory (DFT) calculations . X-ray crystallography has also been employed to determine the three-dimensional structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, revealing an almost planar conformation of the molecule .

Chemical Reactions Analysis

Cyanoacrylate derivatives participate in various chemical reactions. The cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition has been used to construct pyridine derivatives from ethyl cyanoformate . Photoinitiated zwitterionic polymerization of alkyl cyanoacrylates has been initiated by the addition of photoreleased 2-picoline to the acrylate monomer . These reactions demonstrate the reactivity of cyanoacrylate derivatives and their potential for creating complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives are influenced by their molecular structure. The study of ethyl picolinate metal complexes has shown that ethyl picolinate can act as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen, leading to various complex structures . The reactivity of these compounds has been further explored through the analysis of their electrophilic behavior, with one study showing that a particular molecule is a strong electrophile based on its global electrophilicity index .

科学研究应用

测定抗氧化活性的分析方法

Munteanu 和 Apetrei (2021) 的综述讨论了用于测定抗氧化活性的各种测试,这可能与像 3-(氰基甲基)吡啶酸乙酯这样的化合物研究相关。该综述涵盖了基于氢原子转移和电子转移的分析,提供了关于它们在抗氧化剂分析中的适用性、优点和缺点的见解 (Munteanu & Apetrei, 2021)。

抗氧化能力测定中的反应途径

Ilyasov 等人 (2020) 对 ABTS/过硫酸钾脱色测定中的反应途径进行了分析,该测定通常用于确定抗氧化能力。这项研究可能会提供有关化合物与抗氧化剂相互作用的宝贵信息,在这种情况下,可以潜在地检查 3-(氰基甲基)吡啶酸乙酯 (Ilyasov 等人,2020)。

环境和生活方式对男性生育力的铬使用

Pereira 等人 (2021) 探讨了铬,特别是吡啶酸铬对男性生育力的影响,突出了其抗氧化活性和氧化应激影响。虽然与 3-(氰基甲基)吡啶酸乙酯没有直接关系,但这项研究提供了如何研究类似化合物对其生物学效应的见解 (Pereira 等人,2021)。

抗氧化能力测定背后的化学原理

Huang、Ou 和 Prior (2005) 综述了抗氧化能力测定的化学原理,根据氢原子转移 (HAT) 和电子转移 (ET) 反应对它们进行分类。对于有兴趣了解像 3-(氰基甲基)吡啶酸乙酯这样的化合物作为抗氧化剂的作用机制的研究人员来说,这可能会是一个相关的全面分析 (Huang 等人,2005)。

安全和危害

属性

IUPAC Name |

ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(5-6-11)4-3-7-12-9/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABOUVSBXHEYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623301 | |

| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(cyanomethyl)picolinate | |

CAS RN |

301666-62-6 | |

| Record name | Ethyl 3-(cyanomethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(cyanomethyl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)